molecular formula C16H13ClN2OS B2373443 3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazol-5-ol CAS No. 345237-58-3

3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazol-5-ol

Cat. No.: B2373443
CAS No.: 345237-58-3
M. Wt: 316.8
InChI Key: BILKVODIFZWRRA-UHFFFAOYSA-N
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Description

3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazol-5-ol is a compound belonging to the pyrazole family, known for its diverse pharmacological effects.

Scientific Research Applications

3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazol-5-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antileishmanial and antimalarial activities.

    Medicine: Investigated for its potential use as a therapeutic agent against parasitic diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazol-5-ol typically involves the reaction of 4-chlorobenzyl chloride with 1-phenyl-3-methyl-1H-pyrazol-5-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes where applicable .

Chemical Reactions Analysis

Types of Reactions

3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a chlorophenylthio group, which imparts distinct biological activities. Its ability to inhibit PTR1 makes it a promising candidate for developing new antileishmanial and antimalarial drugs .

Properties

IUPAC Name

5-[(4-chlorophenyl)sulfanylmethyl]-2-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c17-12-6-8-15(9-7-12)21-11-13-10-16(20)19(18-13)14-4-2-1-3-5-14/h1-10,18H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOQSGRRVWLWLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N2)CSC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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